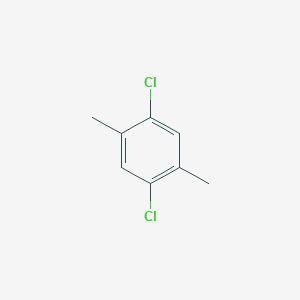

2,5-Dichloro-p-xylene

Description

Properties

IUPAC Name |

1,4-dichloro-2,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2/c1-5-3-8(10)6(2)4-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGSRNVBAFCOEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044780 | |

| Record name | 1,4-Dichloro-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-05-6 | |

| Record name | 2,5-Dichloro-p-xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dichloro-2,5-dimethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dichloro-p-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-dichloro-2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dichloro-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DICHLORO-2,5-DIMETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P8M86ZOB2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Dichloro-p-xylene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1124-05-6

This technical guide provides a comprehensive overview of 2,5-dichloro-p-xylene, a halogenated aromatic hydrocarbon. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development by detailing its chemical and physical properties, experimental protocols for its synthesis and analysis, and its known applications.

Chemical and Physical Properties

This compound, also known as 1,4-dichloro-2,5-dimethylbenzene, is a crystalline solid at room temperature, appearing as a white to almost white powder or crystal.[1] It possesses a molecular formula of C₈H₈Cl₂ and a molecular weight of 175.06 g/mol .[2][3][4] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1124-05-6 | [2][3][4] |

| Molecular Formula | C₈H₈Cl₂ | [2][3][4] |

| Molecular Weight | 175.06 g/mol | [2][3][4] |

| Melting Point | 69-70 °C | [4] |

| Boiling Point | 222 °C | [4] |

| Appearance | White to almost white powder to crystal | [1] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, acetone, and ether. | [5] |

Synthesis and Purification

The primary industrial synthesis of this compound involves the electrophilic chlorination of p-xylene (B151628).[5] This process is typically carried out in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis of this compound from p-Xylene

A general and efficient laboratory-scale synthesis of this compound can be performed as follows:

Materials:

-

p-Xylene

-

Anhydrous Ferric Chloride (FeCl₃) or another suitable Lewis acid catalyst

-

Chlorine gas (Cl₂)

-

Solvent (e.g., carbon tetrachloride or glacial acetic acid)

-

Isopropanol (for purification)

Procedure:

-

In a reaction vessel equipped with a stirrer, gas inlet, and a condenser, dissolve p-xylene in an appropriate solvent.

-

Add a catalytic amount of anhydrous ferric chloride to the solution.

-

While stirring the mixture, bubble chlorine gas through the solution at a controlled rate. The reaction is exothermic, and the temperature should be maintained within a specific range, often between 30-50°C, to favor the formation of the desired dichlorinated product.

-

Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC), to determine the optimal reaction time and minimize the formation of over-chlorinated byproducts.

-

Upon completion, stop the flow of chlorine gas and purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved HCl and excess chlorine.

-

The crude product can be isolated by removing the solvent via distillation.

Purification Protocol: Recrystallization

The crude this compound often contains isomeric impurities, primarily 2,3-dichloro-p-xylene. Purification to obtain high-purity this compound can be achieved through recrystallization.

Procedure:

-

Dissolve the crude product in a minimal amount of hot isopropanol.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

The this compound will crystallize out of the solution, while the more soluble impurities will remain in the mother liquor.

-

Collect the crystals by filtration, wash them with a small amount of cold isopropanol, and dry them under vacuum.

The workflow for the synthesis and purification of this compound is illustrated in the following diagram.

Caption: Workflow for the synthesis and purification of this compound.

Analysis

The purity and identity of this compound can be confirmed using various analytical techniques.

Experimental Protocol: Gas Chromatography (GC)

Instrument: Gas chromatograph equipped with a flame ionization detector (FID). Column: A non-polar or medium-polarity capillary column suitable for separating aromatic isomers. Carrier Gas: Helium or Nitrogen. Injector Temperature: 250 °C. Detector Temperature: 280 °C. Oven Program: An initial temperature of 100 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, and held for 5 minutes. Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane (B109758) or acetone) before injection.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound is expected to show two singlets. One singlet corresponds to the two equivalent aromatic protons, and the other singlet corresponds to the six equivalent protons of the two methyl groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the different carbon atoms in the molecule, including the methyl carbons, the chlorinated aromatic carbons, and the non-chlorinated aromatic carbons.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (175.06 g/mol ), along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Applications

This compound is primarily utilized as a chemical intermediate in the synthesis of various organic compounds. Its main applications are in the production of:

-

Dyes and Pigments: It serves as a precursor for the synthesis of certain types of dyes.

-

Polymers and Resins: It can be used as a monomer or a building block in the production of specialty polymers and resins.

-

Pesticides: It is an intermediate in the manufacturing of some agricultural chemicals.

Role in Drug Development

While the chlorinated aromatic scaffold is a common feature in many pharmaceutical compounds, there is a notable lack of specific, publicly available information detailing the direct use of this compound as a key starting material or intermediate in the synthesis of known drugs or clinical drug candidates. Its structural features suggest potential as a building block in medicinal chemistry for creating libraries of compounds for screening; however, no significant body of research currently highlights its application in this area. No information regarding its biological activity or its interaction with specific signaling pathways has been found in the reviewed literature.

The logical relationship for the potential, though currently underexplored, role of this compound in drug discovery is depicted below.

Caption: Potential logical workflow for utilizing this compound in drug discovery.

References

- 1. US3032596A - Nitro-substituted alpha, alpha' dichloro-p-xylene - Google Patents [patents.google.com]

- 2. elearning.uniroma1.it [elearning.uniroma1.it]

- 3. US3035103A - Process for preparation and recovery of 2, 5-dichloro-p-xylene - Google Patents [patents.google.com]

- 4. US4608448A - Process for producing this compound - Google Patents [patents.google.com]

- 5. US4010214A - Process for the preparation of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Dichloro-p-xylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,5-Dichloro-p-xylene (2,5-DCPX), a halogenated aromatic hydrocarbon with significant applications as an intermediate in the synthesis of polymers, dyes, and potentially pharmaceutical compounds.[1][2] This document details its fundamental physical constants, spectroscopic data, and chemical reactivity. Furthermore, it outlines detailed experimental protocols for the determination of its key physical properties and for its synthesis, serving as a valuable resource for laboratory and development work.

Introduction

This compound, with the chemical formula C₈H₈Cl₂, is a derivative of p-xylene (B151628) where two hydrogen atoms on the benzene (B151609) ring have been substituted by chlorine atoms at the 2 and 5 positions.[1] This substitution pattern imparts specific chemical characteristics and reactivity to the molecule, making it a versatile building block in organic synthesis.[1] At room temperature, it exists as a white to off-white crystalline solid. Its primary utility lies in its role as a precursor in various chemical industries.[1][2]

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in various applications.

| Property | Value | Reference |

| Molecular Formula | C₈H₈Cl₂ | [3] |

| Molecular Weight | 175.06 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 69-70 °C | [5] |

| Boiling Point | 222 °C | [5] |

| Density | 1.252 g/cm³ (estimate) | [6] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and ether.[1] Sparingly soluble in chloroform, slightly soluble in heated DMSO and hexanes, and soluble in methanol.[6] | [1][6] |

| Vapor Pressure | 0.153 mmHg at 25°C | [6] |

| Refractive Index | 1.5544 (estimate) | [6] |

Chemical Properties

Synthesis

This compound is typically synthesized via the electrophilic chlorination of p-xylene.[1] This reaction is generally carried out in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), and a co-catalyst.[1][7]

A general workflow for the synthesis is depicted below:

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. Page loading... [wap.guidechem.com]

- 3. byjus.com [byjus.com]

- 4. scbt.com [scbt.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. US4010214A - Process for the preparation of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,5-Dichloro-p-xylene: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dichloro-p-xylene, a halogenated aromatic hydrocarbon with applications as an intermediate in the synthesis of dyes, resins, specialty polymers, and potentially in pharmaceuticals.[1] This document details its molecular structure, physicochemical properties, and a standard experimental protocol for its synthesis.

Core Molecular and Physical Properties

This compound, with the IUPAC name 1,4-dichloro-2,5-dimethylbenzene, is a derivative of p-xylene.[2] Its structure consists of a benzene (B151609) ring with two chlorine atoms and two methyl groups attached. The methyl groups are in a para configuration (at positions 1 and 4), and the chlorine atoms are substituted at the 2nd and 5th positions.[1]

At room temperature, it typically appears as a white to almost white crystalline solid.[1][3] It is characterized by a mild aromatic or chlorinated odor.[1] While only slightly soluble in water, it readily dissolves in common organic solvents such as chloroform, dimethyl sulfoxide (B87167) (DMSO), hexanes, and methanol.[1][2]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Formula

| Identifier | Value |

| IUPAC Name | 1,4-dichloro-2,5-dimethylbenzene |

| Synonyms | 2,5-Dichloro-para-xylene, p-Xylene, 2,5-dichloro- |

| CAS Number | 1124-05-6[1][4] |

| Molecular Formula | C₈H₈Cl₂[1][4] |

| Linear Formula | (CH₃)₂C₆H₂Cl₂[4] |

| Molecular Weight | 175.06 g/mol [4] |

| InChI Key | UTGSRNVBAFCOEU-UHFFFAOYSA-N |

| SMILES String | Cc1cc(Cl)c(C)cc1Cl |

Table 2: Physicochemical Properties

| Property | Value |

| Melting Point | 69-70 °C |

| Boiling Point | 221-223 °C |

| Density | 1.2520 g/cm³ (estimate) |

| Vapor Pressure | 0.153 mmHg at 25°C |

| Refractive Index | 1.5544 (estimate) |

| Appearance | White to almost white powder or crystal[1][3] |

| Solubility | Sparingly soluble in Chloroform; Slightly soluble in DMSO (heated), Hexanes, and Methanol; Insoluble in water[1] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below, illustrating the arrangement of atoms and bonds.

Experimental Protocols

Synthesis of this compound via Chlorination of p-Xylene

A common method for the preparation of this compound is through the electrophilic aromatic substitution of p-xylene.[1] The following protocol is based on established procedures.[5][6]

Materials:

-

p-Xylene

-

Anhydrous Ferric Chloride (FeCl₃) or other Lewis acid catalyst[1][6]

-

Dibenzyl sulphide (co-catalyst)[5]

-

Chlorine gas (Cl₂)

-

Isopropanol (for purification)[6]

-

Nitrogen gas (N₂)

-

Round-bottomed flask (500 ml)

-

Stirring apparatus

-

Gas inlet tube

-

Distillation apparatus

-

Gas chromatography equipment for analysis

Procedure:

-

Reaction Setup: To a 500 ml round-bottomed flask, add 330 grams (3.1 moles) of p-xylene, 0.50 grams (0.003 moles) of ferric chloride, and 0.58 grams (0.003 moles) of dibenzyl sulphide. The mixture should be continuously stirred.[5]

-

Chlorination: Raise the temperature of the mixture to 30°C. Slowly bubble chlorine gas (521 g) through the mixture over a period of 8 hours.[5]

-

Temperature Control: Gradually increase the reaction temperature to approximately 60°C as the reaction proceeds.[5]

-

Monitoring: The progress of the chlorination can be monitored by analyzing aliquots of the crude product using gas chromatography. A typical composition at the end of the reaction might be approximately 74.5% this compound, 5.1% 2,3-dichloro-p-xylene, and 19.9% trichloro-p-xylene.[5]

-

Work-up: Upon completion, purge the reaction mixture with nitrogen gas to remove any dissolved chlorine and hydrogen chloride.[5]

-

Purification:

-

Distillation: The crude product can be distilled to separate the desired this compound from other chlorinated byproducts.[5]

-

Crystallization: Alternatively, the crude product can be mixed with isopropanol, heated to dissolve (around 60-70°C), and then cooled to approximately 25°C. The this compound will crystallize out of the solution, yielding a product with a purity greater than 90%.[6]

-

Spectroscopic Characterization Workflow

The structural confirmation of synthesized this compound is typically achieved through a combination of spectroscopic methods. While specific instrument parameters vary, the general workflow is as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique provides information about the number and types of hydrogen atoms in the molecule, confirming the presence of methyl groups and aromatic protons in their specific chemical environments.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The spectrum of this compound would show characteristic peaks for C-H bonds in the methyl groups and the aromatic ring, as well as C-Cl bonds.

-

Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio of the molecule, allowing for the confirmation of its molecular weight (175.06 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would also be observable.

Safety and Handling

This compound is considered a hazardous substance. It may cause irritation to the skin, eyes, and respiratory tract.[1] Inhalation of vapors can lead to symptoms such as dizziness and headaches.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this chemical. It should be stored in a dry, well-ventilated area at room temperature.[2]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Cas 1124-05-6,this compound | lookchem [lookchem.com]

- 3. This compound | 1124-05-6 | TCI AMERICA [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 1124-05-6 [chemicalbook.com]

- 6. US4010214A - Process for the preparation of this compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of 2,5-Dichloro-p-xylene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dichloro-p-xylene, a key intermediate in the synthesis of various organic compounds. Understanding its solubility is critical for its purification, reaction chemistry, and formulation development. This document compiles available qualitative solubility data, presents a framework for quantitative analysis, and outlines a detailed experimental protocol for solubility determination.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. As a chlorinated aromatic hydrocarbon, this compound is a relatively nonpolar molecule, which dictates its solubility profile in various organic solvents. Temperature also plays a crucial role; for most solid-liquid systems, solubility increases with temperature.

Qualitative Solubility Profile

Based on available literature, this compound exhibits the following general solubility characteristics:

-

Readily Soluble In:

-

Ethanol

-

Acetone

-

Ether[1]

-

-

Sparingly or Slightly Soluble In:

-

Substantially Insoluble In:

-

Lower alkanols such as methanol, ethanol, n-propanol, and isopropanol (B130326) are noted as suitable solvents for its crystallization, indicating low solubility, especially at reduced temperatures.[4][5] Isopropanol is specifically mentioned for recrystallizing the crude product to achieve high purity.[4][5]

-

Quantitative Solubility Data

| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) - Illustrative |

| Acetone | C₃H₆O | 5.1 | 25 | > 20 |

| Ethanol | C₂H₅OH | 4.3 | 25 | > 15 |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | 25 | > 20 |

| Chloroform | CHCl₃ | 4.1 | 25 | 5 - 10 |

| Hexanes | C₆H₁₄ | 0.1 | 25 | < 1 |

| Methanol | CH₃OH | 5.1 | 25 | 1 - 5 |

| Isopropanol | C₃H₈O | 3.9 | 25 | < 1 |

| Isopropanol | C₃H₈O | 3.9 | 60 | 5 - 10 |

| Dimethyl Sulfoxide | (CH₃)₂SO | 7.2 | 25 | < 1 |

| Dimethyl Sulfoxide | (CH₃)₂SO | 7.2 | 80 | 5 - 10 |

Note: The solubility values in this table are for illustrative purposes only and should be experimentally verified.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Screw-capped vials

-

Analytical balance

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a screw-capped vial containing a known volume of the selected organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the withdrawn solution through a chemically compatible syringe filter into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Accurately weigh the evaporation dish containing the filtered solution.

-

Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without sublimating or decomposing the this compound. Alternatively, the solvent can be evaporated under a gentle stream of inert gas or in a desiccator.

-

Continue the evaporation process until a constant weight of the solid residue is achieved.

-

-

Calculation of Solubility:

-

Weigh the evaporation dish with the dry, solid this compound residue.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or mole fraction.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the selected organic solvents before commencing any experimental work.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound manufacturers and suppliers in india [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. US4010214A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. US3035103A - Process for preparation and recovery of 2, 5-dichloro-p-xylene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichloro-p-xylene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the melting and boiling points of 2,5-Dichloro-p-xylene (CAS No. 1124-05-6), a halogenated aromatic hydrocarbon. The information herein is curated for professionals in research and development who require precise data and standardized methodologies for handling this compound.

Quantitative Data Summary

The physical properties of this compound have been determined by various sources. At room temperature, it typically exists as a solid.[1][2] The following table summarizes the reported values for its melting and boiling points.

| Physical Property | Reported Value | Notes |

| Melting Point | 69-70 °C[1][3][4] | Literature consensus |

| 70 °C[5] | ||

| 71 °C[6] | ||

| Boiling Point | 222 °C[1][3][6] | At standard atmospheric pressure (lit.) |

| 221-223 °C[4] | ||

| 108 °C | At reduced pressure of 20 mmHg[5] |

Experimental Protocols

Accurate determination of melting and boiling points is critical for compound identification, purity assessment, and process design. The standard methods are detailed below.

The capillary method is the most common technique for determining the melting point of a crystalline solid.[4][7] It relies on heating a small sample in a capillary tube at a controlled rate and observing the temperature range over which the substance transitions from a solid to a liquid.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered to ensure uniform heating.[7]

-

Press the open end of a glass capillary tube into the powdered sample until a small amount of material enters the tube.[1]

-

Invert the tube and tap it gently on a hard surface to compact the solid at the bottom (sealed end). The packed sample height should be approximately 2-3 mm.[1][3]

-

-

Apparatus Setup:

-

Measurement:

-

Begin heating the apparatus. A rapid heating rate (e.g., 4-5°C per minute) can be used for an initial, approximate determination.[3]

-

For an accurate measurement, repeat the process with a fresh sample. Heat rapidly to about 15-20°C below the approximate melting point.

-

Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[1][3]

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (T2).

-

The melting point is reported as the range T1 - T2. For a pure substance, this range is typically narrow (0.5-2°C).

-

For non-volatile liquids, the boiling point is typically measured by distillation, which identifies the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8][9]

Methodology:

-

Apparatus Setup:

-

Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a collection flask, and a calibrated thermometer.

-

Place a sample of this compound (at least 5 mL) into the distillation flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.[10]

-

Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid.[8]

-

-

Measurement:

-

Begin heating the distillation flask gently.

-

As the liquid boils, the vapor will rise and surround the thermometer bulb. The temperature reading will increase and then stabilize.

-

Record the stable temperature at which the liquid is actively boiling and vapor is condensing into the collection flask. This stable temperature is the boiling point.[2]

-

It is crucial to record the ambient barometric pressure, as the boiling point is pressure-dependent.[10] If the pressure deviates from standard pressure (760 mmHg), a correction may be necessary.

-

Mandatory Visualizations

The following diagrams illustrate the standardized workflows for determining the melting and boiling points as described above.

Caption: Experimental workflow for melting point determination via the capillary method.

Caption: Experimental workflow for boiling point determination via the distillation method.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. thinksrs.com [thinksrs.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. westlab.com [westlab.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Data of 2,5-Dichloro-p-xylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-dichloro-p-xylene, a halogenated aromatic hydrocarbon. The information presented herein is intended to assist researchers and scientists in the identification, characterization, and quality control of this compound in various scientific and drug development applications. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Molecular Structure and Properties

This compound (C₈H₈Cl₂) is a derivative of p-xylene (B151628) with two chlorine atoms substituted on the benzene (B151609) ring.[1] Its chemical structure and key physical properties are summarized below.

-

IUPAC Name: 1,4-Dichloro-2,5-dimethylbenzene

-

CAS Number: 1124-05-6[1]

-

Molecular Formula: C₈H₈Cl₂[1]

-

Appearance: White to almost white powder or crystal[1]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a tabulated format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.28 | Singlet | 2H | Aromatic (Ar-H) |

| ~2.35 | Singlet | 6H | Methyl (CH₃) |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~135.5 | Quaternary Aromatic (Ar-C-CH₃) |

| ~132.8 | Aromatic (Ar-CH) |

| ~131.7 | Quaternary Aromatic (Ar-C-Cl) |

| ~19.0 | Methyl (CH₃) |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are listed below.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 - 3000 | Medium | C-H stretch (aromatic & alkyl) |

| ~1470 - 1490 | Strong | C=C stretch (aromatic ring) |

| ~1030 - 1050 | Strong | C-Cl stretch |

| ~870 - 890 | Strong | C-H bend (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 174 | High | [M]⁺ (Molecular ion with ³⁵Cl₂) |

| 176 | Medium | [M+2]⁺ (Isotope peak with one ³⁵Cl and one ³⁷Cl) |

| 178 | Low | [M+4]⁺ (Isotope peak with ³⁷Cl₂) |

| 139 | High | [M-Cl]⁺ (Loss of a chlorine atom) |

| 103 | Medium | [M-2Cl-H]⁺ (Loss of two chlorine atoms and H) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols may need to be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Instrumentation and Data Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 8-16 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking to identify the chemical shifts.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan of the empty, clean ATR crystal.

-

Sample Scan:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the absorption bands.

Mass Spectrometry (Electron Ionization - Direct Inlet Probe)

Sample Preparation:

-

Load a small amount of the solid this compound sample into a clean capillary tube or sample cup for the direct inlet probe.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source and a direct inlet probe.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Inlet Method: Direct Inlet Probe. The probe is heated to volatilize the sample directly into the ion source.

Data Processing:

-

The mass spectrum is generated by the instrument's data system.

-

Identify the molecular ion peak and major fragment ions.

-

Analyze the isotopic pattern of chlorine-containing ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the molecular structure of this compound with key NMR assignments.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of 2,5-Dichloro-p-xylene from p-Xylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,5-dichloro-p-xylene from p-xylene (B151628), a key intermediate in the production of various specialty chemicals, polymers, and pharmaceutical compounds. The core of this process lies in the electrophilic aromatic substitution reaction, specifically the dichlorination of the p-xylene ring. This document details the underlying reaction mechanism, explores the roles of catalysts and co-catalysts in achieving high yield and regioselectivity, presents detailed experimental protocols, and outlines analytical methods for reaction monitoring and product characterization. All quantitative data is summarized in structured tables for ease of comparison, and key processes are visualized using diagrams to facilitate understanding.

Introduction

This compound is a halogenated aromatic hydrocarbon with significant industrial applications, including its use as a precursor in the synthesis of dyes, resins, and certain active pharmaceutical ingredients. The controlled dichlorination of p-xylene is the most common route for its synthesis. This process involves the substitution of two hydrogen atoms on the aromatic ring with chlorine atoms. Achieving high selectivity for the 2,5-isomer is a critical challenge, as other isomers such as 2,3-dichloro-p-xylene, and products of under- or over-chlorination can also be formed.[1] This guide focuses on the synthesis methodology that maximizes the yield of the desired this compound isomer.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from p-xylene proceeds via an electrophilic aromatic substitution (EAS) mechanism. This multi-step process is initiated by the activation of molecular chlorine by a Lewis acid catalyst, typically ferric chloride (FeCl₃) or antimony trichloride (B1173362) (SbCl₃). The use of a co-catalyst, often a divalent organic sulfur compound, can further enhance the reaction's selectivity.

Step 1: Generation of the Electrophile The Lewis acid catalyst polarizes the chlorine molecule, creating a potent electrophile (Cl⁺).

Step 2: Nucleophilic Attack and Formation of the Sigma Complex The electron-rich π system of the p-xylene ring attacks the electrophile, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. The methyl groups on the p-xylene ring are ortho-, para-directing and activating, meaning they direct the incoming electrophile to the positions ortho and para to themselves. Since the para positions are already occupied by methyl groups, the substitution occurs at the ortho positions (2, 3, 5, and 6).

Step 3: Deprotonation and Aromatization A weak base, such as the tetrachloroferrate anion (FeCl₄⁻) formed in the first step, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the monochlorinated product, 2-chloro-p-xylene (B1217518).

Step 4: Second Chlorination The process is repeated for the second chlorination. The existing chloro and methyl groups on the 2-chloro-p-xylene ring direct the second incoming chlorine atom. The methyl group is activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. The directing effects of both substituents favor the substitution at the 5-position, leading to the formation of this compound.

Role of the Sulfur Co-catalyst Organic sulfur compounds with divalent sulfur, such as dibenzyl sulfide (B99878), are known to improve the yield and selectivity for this compound.[1] While the exact mechanism is complex, it is proposed that the sulfur compound interacts with the Lewis acid and chlorine to form a bulky electrophilic species. This steric hindrance favors the attack at the less hindered positions of the p-xylene ring, thereby increasing the selectivity for the 2,5-isomer over the 2,3-isomer.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound from p-xylene. This protocol is based on established literature procedures and is intended for a laboratory setting.[2]

3.1. Materials and Equipment

-

Reactants: p-xylene (≥99%), Chlorine gas, Isopropanol (B130326) (ACS grade), Nitrogen gas

-

Catalyst: Ferric chloride (anhydrous, ≥98%)

-

Co-catalyst: Dibenzyl sulfide (≥98%)

-

Equipment: 500 mL round-bottomed flask, magnetic stirrer and stir bar, gas inlet tube, gas outlet with a trap for excess chlorine and HCl, heating mantle with temperature controller, condenser, distillation apparatus, Buchner funnel and filter flask, crystallization dish.

3.2. Reaction Procedure

-

To a 500 mL round-bottomed flask equipped with a magnetic stirrer, gas inlet, and condenser, add 330 grams (3.1 moles) of p-xylene.[2]

-

Add 0.50 grams (0.003 moles) of anhydrous ferric chloride and 0.58 grams (0.003 moles) of dibenzyl sulfide to the flask.[2]

-

Stir the mixture and raise the temperature to 30°C.[2]

-

Slowly bubble chlorine gas through the mixture over a period of 8 hours, maintaining the temperature at 30°C. The total amount of chlorine gas to be passed is approximately 521 grams.[2]

-

After the initial 8 hours, gradually increase the temperature to about 60°C and continue to pass chlorine gas until the reaction is complete, as monitored by gas chromatography.[2]

-

Upon completion, purge the reaction mixture with nitrogen gas to remove any dissolved chlorine and hydrogen chloride.[2]

3.3. Purification

-

The crude product is first purified by distillation to obtain crude this compound.

-

For further purification, recrystallization is employed. Add 281.8 g of isopropanol to 255.6 g of the crude this compound.[2]

-

Heat the mixture to 60°C to dissolve the crystals completely.[2]

-

Cool the solution to 19°C to allow for the crystallization of this compound.[2]

-

Collect the crystals by vacuum filtration and wash with a small amount of cold isopropanol.

-

Dry the crystals to obtain pure this compound.

Data Presentation

The following tables summarize the quantitative data from a representative synthesis of this compound.

Table 1: Reaction Parameters

| Parameter | Value | Reference |

| Reactants | ||

| p-Xylene | 330 g (3.1 moles) | [2] |

| Chlorine Gas | 521 g | [2] |

| Catalyst System | ||

| Ferric Chloride (FeCl₃) | 0.50 g (0.003 moles) | [2] |

| Dibenzyl Sulfide | 0.58 g (0.003 moles) | [2] |

| Reaction Conditions | ||

| Initial Temperature | 30°C | [2] |

| Final Temperature | ~60°C | [2] |

| Reaction Time | 8 hours (initial phase) | [2] |

Table 2: Product Composition and Yield

| Component | Crude Product Composition (%) | Final Product Purity (%) | Final Yield (%) | Reference |

| This compound | 74.5 | 99.9 | 53.4 | [2] |

| 2,3-Dichloro-p-xylene | 5.1 | - | - | [2] |

| Trichloro-p-xylene | 19.9 | - | - | [2] |

| Tetrachloro-p-xylene | 0.5 | - | - | [2] |

Analytical Characterization

5.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for monitoring the progress of the chlorination reaction and for analyzing the composition of the crude and purified products. A suitable GC method would involve a capillary column with a non-polar stationary phase, which can separate the different chlorinated xylene isomers and byproducts. The mass spectrometer can be used to identify each component based on its mass spectrum.

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the final product.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show two singlets. One singlet corresponds to the two equivalent aromatic protons, and the other to the six equivalent protons of the two methyl groups.[3]

-

¹³C NMR: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule.[4]

Table 3: NMR Spectral Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| ¹H | ~7.2 | singlet | Aromatic CH | [3] |

| ¹H | ~2.3 | singlet | Methyl CH₃ | [3] |

| ¹³C | (Typical range) | Aromatic C-Cl | [4] | |

| ¹³C | (Typical range) | Aromatic C-CH₃ | [4] | |

| ¹³C | (Typical range) | Aromatic CH | [4] | |

| ¹³C | (Typical range) | Methyl CH₃ | [4] |

(Note: Exact chemical shifts can vary depending on the solvent and instrument used.)

Conclusion

The synthesis of this compound from p-xylene is a well-established process based on the principles of electrophilic aromatic substitution. By carefully controlling reaction conditions and utilizing a suitable catalyst system, a high yield and selectivity for the desired isomer can be achieved. The detailed experimental protocol and analytical methods provided in this guide offer a solid foundation for researchers and professionals in the field to successfully synthesize and characterize this important chemical intermediate. Further optimization of catalyst systems and reaction parameters may lead to even more efficient and sustainable synthetic routes.

References

- 1. US4010214A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 2. Catalytic performance and mechanism study of the isomerization of 2,5-dichlorotoluene to 2,4-dichlorotoluene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound(1124-05-6) 13C NMR spectrum [chemicalbook.com]

The Role of Iron(III) Chloride in the Chlorination of p-Xylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of iron(III) chloride (FeCl₃) in the electrophilic aromatic chlorination of p-xylene (B151628). This reaction is a fundamental process in synthetic organic chemistry, crucial for the generation of chlorinated intermediates used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document details the underlying catalytic mechanism, provides structured quantitative data on reaction outcomes, and outlines detailed experimental protocols.

Core Principles: The Catalytic Action of Iron(III) Chloride

The chlorination of p-xylene in the presence of iron(III) chloride is a classic example of electrophilic aromatic substitution.[1][2] p-Xylene, with its electron-rich aromatic ring, is susceptible to attack by electrophiles. However, molecular chlorine (Cl₂) itself is not a sufficiently strong electrophile to react readily with the aromatic ring.

Iron(III) chloride functions as a Lewis acid catalyst.[1] It activates the chlorine molecule by accepting a lone pair of electrons from one of the chlorine atoms. This interaction polarizes the Cl-Cl bond, creating a more potent electrophile, often represented as a chlorine cation (Cl⁺) equivalent within a complex.[1] This activation is the critical step that initiates the substitution reaction.

The overall transformation can be represented as follows:

C₆H₄(CH₃)₂ + Cl₂ --(FeCl₃)--> C₆H₃Cl(CH₃)₂ + HCl

This initial monochlorination can be followed by subsequent chlorinations to yield di-, tri-, and even up to hexachloro-p-xylene derivatives, depending on the reaction conditions.[3][4]

Reaction Mechanism

The catalytic cycle of FeCl₃ in the chlorination of p-xylene involves three primary stages:

-

Activation of Chlorine: Iron(III) chloride reacts with molecular chlorine to form a highly electrophilic complex. This complex effectively weakens the Cl-Cl bond.

-

Electrophilic Attack: The π-electron system of the p-xylene ring attacks the polarized chlorine atom of the FeCl₃-Cl₂ complex. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Catalyst Regeneration: A weak base, typically the FeCl₄⁻ formed in the initial step, abstracts a proton from the carbon atom bearing the chlorine. This restores the aromaticity of the ring, yielding the chlorinated p-xylene product and regenerating the iron(III) chloride catalyst, which can then participate in another catalytic cycle.

Below is a diagram illustrating this signaling pathway.

Caption: Mechanism of FeCl₃-catalyzed chlorination of p-xylene.

Quantitative Data on Product Distribution

The chlorination of p-xylene can yield a mixture of products. The primary monochlorinated product is 2-chloro-1,4-dimethylbenzene. Further chlorination can lead to various dichloro-, trichloro-, and tetrachloro-p-xylene isomers. The product distribution is highly dependent on the reaction conditions.

| Reactants & Catalyst | Temperature (°C) | Solvent | Product(s) | Yield (%) | Reference |

| p-Xylene, Cl₂, FeCl₃ | 70 | None | 2-Chloro-p-xylene, 2,5-Dichloro-p-xylene, 2,3-Dichloro-p-xylene, 2,3,5-Trichloro-p-xylene, 2,3,5,6-Tetrachloro-p-xylene | Rate constant ratios determined | [4] |

| p-Xylene, Cl₂, FeCl₃ (1% by weight of p-xylene) | 75-85 (ring chlorination), then 100-120 (side-chain chlorination) | Perchloroethylene | a,a',2,3,5,6-Hexachloro-p-xylene | >90 | [3] |

| o-Xylene (B151617), Cl₂, FeCl₃ (0.1 parts) | Not specified | Not specified | 4-Chloro-o-xylene, 3-Chloro-o-xylene, Dichloro-o-xylene | 48.24, 34.96, 6.38 (respectively, of the chlorinated product mixture) | [2] |

Note: The study on o-xylene is included for comparative purposes to illustrate isomer distribution in a related system.

Experimental Protocols

The following are representative experimental protocols for the chlorination of p-xylene using iron(III) chloride as a catalyst.

Protocol for Hexachlorination of p-Xylene[3]

Objective: To synthesize a,a',2,3,5,6-hexachloro-p-xylene.

Materials:

-

p-Xylene (0.962 mole, 102 parts)

-

Anhydrous iron(III) chloride (1.0 part)

-

Dry perchloroethylene (245 parts, plus an additional 82 parts)

-

Chlorine gas

Apparatus:

-

A flask equipped with an agitator and a gas inlet tube for subsurface gas addition.

Procedure:

-

Charge the flask with 245 parts of dry perchloroethylene, 102 parts of p-xylene, and 1.0 part of anhydrous ferric chloride.

-

Agitate the mixture vigorously.

-

Introduce chlorine gas through the gas inlet at a rate of 0.58 parts per hour. The temperature will spontaneously rise to approximately 80°C.

-

After about 5 hours, if a solid crust forms, add an additional 82 parts of perchloroethylene to thin the mixture.

-

Raise the temperature to approximately 100°C.

-

After another hour, reduce the chlorine addition rate.

-

Continue the reaction until gas chromatography analysis indicates that at least 90% of the p-xylene has been converted to the hexachloro product.

-

Separate the catalyst from the reaction mass.

-

Isolate the product by washing the solid with two 205-part portions of perchloroethylene at 5°C.

-

Dry the product by passing air through it at room temperature until all the solvent is removed.

General Workflow for p-Xylene Chlorination and Analysis

The following diagram outlines a general workflow for a typical p-xylene chlorination experiment, from reaction setup to product analysis.

Caption: General experimental workflow for p-xylene chlorination.

Side Reactions and Selectivity

While iron(III) chloride is effective for ring chlorination, other reactions can occur.

-

Over-chlorination: The primary products can undergo further chlorination, leading to a mixture of di-, tri-, and even more highly chlorinated xylenes (B1142099).[4] Controlling the stoichiometry of chlorine and the reaction time is crucial for achieving selectivity towards a specific product.

-

Side-chain chlorination: At higher temperatures or under UV light, chlorination can occur on the methyl groups of p-xylene.[3] While FeCl₃ primarily directs ring substitution, conditions must be carefully controlled to avoid side-chain reactions if they are not desired. Conversely, some protocols use a combination of Lewis acid catalysis and temperature control to achieve both ring and side-chain chlorination.[3]

-

Isomer Formation: In the case of substituted aromatics, the position of chlorination is directed by the existing substituents. For p-xylene, all four available positions on the ring are equivalent, leading to a single monochlorinated product. However, in subsequent chlorinations, different isomers can be formed.[4]

Conclusion

Iron(III) chloride is a highly effective and widely used catalyst for the chlorination of p-xylene. Its role as a Lewis acid is to activate molecular chlorine, thereby facilitating electrophilic aromatic substitution. By carefully controlling reaction parameters such as temperature, solvent, and reactant ratios, it is possible to direct the reaction towards specific chlorinated products, from simple monochlorination to exhaustive hexachlorination. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working on the synthesis and development of chlorinated aromatic compounds.

References

- 1. Does m-xylene or p-xylene react more rapidly with Cl2 + FeCl3? Ex... | Study Prep in Pearson+ [pearson.com]

- 2. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]

- 3. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Dichlorinated Xylenes: A Technical Guide to Their Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorinated xylenes (B1142099), a class of organochlorine compounds, have played a significant, albeit often behind-the-scenes, role in the advancement of chemical synthesis and material science. Since the initial isolation of their parent compound, xylene, in the mid-19th century, the introduction of chlorine atoms to the aromatic ring and methyl groups has given rise to a diverse family of isomers with a wide range of chemical properties and applications. This technical guide provides a comprehensive overview of the discovery, historical development, and synthesis of dichlorinated xylenes. It details key experimental protocols, summarizes physical and chemical properties, and explores their utility as versatile chemical intermediates in the production of polymers, pesticides, and potentially as building blocks in drug discovery.

Introduction: From Xylene to its Chlorinated Derivatives

The history of dichlorinated xylenes begins with the discovery of xylene itself. In 1850, the French chemist Auguste Cahours first isolated xylene from wood tar. Xylene exists as three isomers: ortho-, meta-, and para-xylene, differing in the substitution pattern of their two methyl groups on the benzene (B151609) ring. The subsequent exploration of xylene's reactivity led to the development of various halogenation techniques, including chlorination, to modify its chemical structure and unlock new functionalities.

The addition of two chlorine atoms to the xylene molecule results in the formation of dichlorinated xylenes. These can be broadly categorized into two main types:

-

Ring-chlorinated xylenes: Where the chlorine atoms are substituted on the aromatic ring.

-

Side-chain-chlorinated xylenes: Where the chlorine atoms are substituted on the methyl groups, such as in α,α'-dichloro-p-xylene.

The position of the chlorine atoms significantly influences the molecule's physical and chemical properties, leading to a wide array of isomers with distinct applications.

Historical Development of Synthesis

Early methods for the chlorination of xylenes often involved direct reaction with chlorine gas, with the outcome (ring vs. side-chain substitution) being influenced by the presence of catalysts and reaction conditions.

-

Ring Chlorination: Typically facilitated by Lewis acid catalysts such as ferric chloride (FeCl₃) or antimony trichloride (B1173362) (SbCl₃), this process leads to the substitution of hydrogen atoms on the aromatic ring with chlorine.

-

Side-Chain Chlorination: This reaction is promoted by UV light or radical initiators and results in the chlorination of the methyl groups.

These early processes often yielded a mixture of mono-, di-, and polychlorinated isomers, necessitating sophisticated separation techniques like fractional distillation and crystallization to isolate the desired dichlorinated products.

Physicochemical Properties of Dichlorinated Xylene Isomers

The physical and chemical properties of dichlorinated xylenes vary significantly depending on the isomeric form. The following tables summarize key quantitative data for some of the most common dichlorinated xylene isomers.

Table 1: Physical Properties of Selected Dichlorinated Xylene Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Ring-Chlorinated | |||||

| 2,4-Dichloro-m-xylene | 133-03-9 | C₈H₈Cl₂ | 175.06 | - | 229-230 |

| 2,5-Dichloro-p-xylene | 1124-05-6 | C₈H₈Cl₂ | 175.06 | 69-72 | 222 |

| 4,6-Dichloro-m-xylene | 1667-00-1 | C₈H₈Cl₂ | 175.06 | 36-38 | 226 |

| Side-Chain-Chlorinated | |||||

| α,α'-Dichloro-o-xylene | 612-12-4 | C₈H₈Cl₂ | 175.06 | 54-56 | 240-242 |

| α,α'-Dichloro-m-xylene | 626-15-3 | C₈H₈Cl₂ | 175.06 | 34-37 | 244-245 |

| α,α'-Dichloro-p-xylene | 623-25-6 | C₈H₈Cl₂ | 175.06 | 98-101 | 254 |

Key Experimental Protocols

The synthesis of dichlorinated xylenes can be achieved through various methods, with the choice of protocol depending on the desired isomer. Below are detailed methodologies for the synthesis of representative ring- and side-chain-chlorinated xylenes, based on established procedures.

Synthesis of this compound (Ring Chlorination)

This protocol is based on the catalyzed chlorination of p-xylene (B151628).

Materials:

-

p-xylene

-

Ferric chloride (FeCl₃), anhydrous

-

Chlorine gas (Cl₂)

-

Carbon tetrachloride (CCl₄) (solvent)

-

Isopropanol (for recrystallization)

Procedure:

-

In a reaction vessel equipped with a stirrer, gas inlet tube, and a condenser, dissolve p-xylene in carbon tetrachloride.

-

Add a catalytic amount of anhydrous ferric chloride to the solution.

-

While stirring, bubble chlorine gas through the solution at a controlled rate. The reaction is exothermic and the temperature should be maintained, for example, by initiating at room temperature and gradually increasing to around 50-70°C.

-

Monitor the reaction progress by gas chromatography to determine the formation of the desired dichlorinated product and minimize the formation of over-chlorinated byproducts.

-

Upon completion, purge the reaction mixture with an inert gas (e.g., nitrogen) to remove excess chlorine and hydrogen chloride.

-

The crude product can be isolated by distillation to remove the solvent and unreacted starting material.

-

Further purification is achieved by recrystallization from a suitable solvent, such as isopropanol, to yield high-purity this compound.

Logical Flow of Ring Chlorination Synthesis

Caption: Synthesis and purification of this compound.

Synthesis of α,α'-Dichloro-p-xylene (Side-Chain Chlorination)

This protocol describes the free-radical chlorination of p-xylene.

Materials:

-

p-xylene

-

Chlorine gas (Cl₂)

-

UV light source

Procedure:

-

Place p-xylene in a reaction vessel equipped with a gas inlet, a reflux condenser, and a magnetic stirrer.

-

Heat the p-xylene to its boiling point to maintain it in the liquid phase.

-

Irradiate the reaction vessel with a UV light source to initiate the radical reaction.

-

Introduce chlorine gas into the boiling p-xylene at a controlled rate. The reaction is typically carried out at a temperature range of 100-300°F.[1]

-

Monitor the reaction by measuring the evolution of hydrogen chloride gas or by gas chromatography.

-

Once the desired degree of chlorination is achieved, stop the chlorine flow and UV irradiation.

-

The resulting mixture, containing mono-, di-, and trichlorinated products, can be separated by fractional distillation under reduced pressure.

-

α,α'-Dichloro-p-xylene can be further purified by crystallization. A patent describes a method of selective crystallization by adding the reaction mixture to a cold saturated acyclic hydrocarbon.[1]

Experimental Workflow for Side-Chain Chlorination

Caption: Workflow for α,α'-dichloro-p-xylene synthesis.

Applications of Dichlorinated Xylenes

Dichlorinated xylenes are valuable intermediates in the chemical industry due to the reactivity of the chlorine atoms, which can be readily displaced in nucleophilic substitution reactions.

Polymer Synthesis

Side-chain chlorinated xylenes, particularly α,α'-dichloro-p-xylene, are important monomers in the synthesis of various polymers. For example, they are used in the preparation of poly(p-phenylene vinylene) (PPV), a conductive polymer with applications in light-emitting diodes (LEDs) and photovoltaic devices.

Pesticide and Herbicide Intermediates

Ring-chlorinated xylenes have been utilized as precursors in the synthesis of pesticides and herbicides. The specific substitution pattern of the chlorine atoms is crucial for the biological activity of the final product. For instance, certain chlorinated xylenes can be used to synthesize insecticides.[1]

Role in Drug Discovery and Development

While not as common as other halogenated building blocks, dichlorinated xylenes and their derivatives hold potential as intermediates in pharmaceutical synthesis. The introduction of a dichlorinated xylene moiety can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The rigid aromatic scaffold can also serve as a core structure for the elaboration of more complex drug candidates. However, specific examples of FDA-approved drugs that utilize dichlorinated xylenes as a direct starting material are not prominently documented in publicly available literature. The broader class of chlorinated organic compounds is widely represented in pharmaceuticals, suggesting that dichlorinated xylenes could be valuable, yet underexplored, building blocks for medicinal chemists.

Signaling Pathway of Dichlorinated Xylene in Chemical Synthesis

Caption: Dichlorinated xylenes as key synthetic intermediates.

Conclusion

Dichlorinated xylenes represent a fascinating and industrially important class of chemical compounds. From their origins in the chlorination of a bulk petrochemical, they have evolved into valuable intermediates for a range of applications, from advanced polymers to agrochemicals. While their history is more deeply embedded in industrial patents than in seminal academic papers, the synthetic methodologies are well-established, offering routes to a variety of isomers with tailored properties. As the demand for novel materials and specialized chemicals continues to grow, the versatility of dichlorinated xylenes as robust chemical building blocks ensures their continued relevance for researchers and scientists in both industry and academia. Further exploration of their potential in medicinal chemistry may yet unveil new and important applications in drug development.

References

The Unseen Chloro-World: A Technical Guide to the Natural Occurrence of Chlorinated Aromatic Hydrocarbons

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorinated aromatic hydrocarbons, a class of compounds often associated with anthropogenic pollution, are also biosynthesized through a variety of natural processes. This technical guide provides an in-depth exploration of the natural occurrence of these molecules, detailing their origins, the organisms that produce them, and the biogeochemical processes involved. Quantitative data on their prevalence in various environmental matrices are presented, alongside detailed experimental protocols for their analysis. Furthermore, key biosynthetic and analytical pathways are visualized to provide a comprehensive understanding of this fascinating and often overlooked aspect of natural product chemistry. This guide serves as a critical resource for researchers in environmental science, drug discovery, and chemical biology, highlighting the importance of understanding natural sources of chlorinated compounds.

Natural Sources of Chlorinated Aromatic Hydrocarbons

Contrary to the common perception of organochlorines as solely industrial pollutants, a significant and diverse array of these compounds are of natural origin. These naturally occurring chlorinated aromatic hydrocarbons are produced by a range of biological and geological processes.

Biotic Sources: A vast number of organisms have been identified as producers of chlorinated aromatic compounds.

-

Fungi: Wood- and forest litter-degrading fungi are prolific producers of chlorinated anisyl metabolites (CAMs)[1][2]. These compounds can be found in high concentrations in natural environments, reaching up to 75 mg per kg of wood or litter[1][2]. Genera such as Bjerkandera, Peniophora, and Phellinus are known to produce tetrachlorinated hydroquinone (B1673460) metabolites like drosophilin A and its methyl ether[3]. The biosynthesis often involves the enzymatic chlorination of aromatic precursors. In some cases, the production of these compounds, such as drosophilin A methyl ether, is stimulated when the fungus is in competition with other microorganisms, suggesting a role in chemical defense[3].

-

Bacteria: Marine and soil bacteria are also significant contributors to the natural pool of chlorinated aromatics. For instance, certain marine-derived bacteria have been found to produce chlorinated diketopiperazines.

-

Plants and Humic Substances: The natural chlorination of humic and fulvic acids in soil is a major source of chlorophenols[4][5]. This process is often mediated by enzymes like chloroperoxidase, which are present in the soil environment[4]. The resulting chlorinated phenols can be found in pristine forest soils and surface waters[4][5]. Additionally, some plants have been found to contain naturally occurring benzoic acid and its derivatives, which can become chlorinated in the environment[6].

Geothermal and Combustion Sources: Natural high-temperature events also contribute to the formation of chlorinated aromatic hydrocarbons.

-

Volcanic Eruptions: Volcanoes release significant quantities of halogens, including chlorine, into the atmosphere[7][8]. While direct measurements of chlorinated aromatic hydrocarbons in volcanic plumes are scarce, the presence of chlorine and organic matter in volcanic emissions suggests the potential for their formation[7][9]. Studies have shown that volcanic eruptions can lead to increased concentrations of polycyclic aromatic hydrocarbons (PAHs) in the environment, which are precursors for chlorinated PAHs[10]. The halogen content in melt inclusions from volcanic tephras can be as high as 3800 ppm for chlorine[8].

-

Forest Fires: The combustion of biomass, particularly in the presence of inorganic chlorides, is a known source of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[11].

Quantitative Data on Natural Chlorinated Aromatic Hydrocarbons

The following tables summarize the concentrations of various naturally occurring chlorinated aromatic hydrocarbons found in different environmental matrices. These data highlight the significant background levels of these compounds from natural sources.

| Compound Class | Specific Compounds | Source | Matrix | Concentration Range | Reference(s) |

| Chlorinated Anisyl Metabolites (CAMs) | 3-chloro-anisyl alcohol, 3,5-dichloro-anisyl alcohol, etc. | Wood- and litter-degrading fungi | Wood/Litter | up to 75 mg/kg | [1][2] |

| Chlorinated Hydroquinones | Drosophilin A, Drosophilin A methyl ether | Lignicolous basidiomycetes (Phellinus badius) | Decayed Heartwood | up to 30,000 mg/kg | [12] |

| Drosophilin A, Drosophilin A methyl ether | Fungal cultures (Phellinus fastuosus) | Culture Medium | 4 - 60 µM | [3] | |

| Chlorophenols | 2,4-Dichlorophenol, Pentachlorophenol (PCP) | Natural formation in soil | Arable Soil (Greece) | 0.12 - 0.24 ng/g | [6] |

| 2,3,4,6-Tetrachlorophenol, PCP | Natural formation in soil | Soil near wood impregnation factory (Greece) | 8 - 53.3 ng/g (at 30m depth) | [6] | |

| 4-chloro-3-methylphenol, 2,4-dichlorophenol, 2,4,6-trichlorophenol | Natural formation in sediment | Dam Reservoir Sediment (Poland) | 0.01 - 3.41 ng/g | [6] | |

| 2,4,6-Trichlorophenol | Fungal production (Culduriomyces fumago) | Laboratory Culture | Detectable | [4] | |

| 2,4,6-Trichlorophenol | Natural formation in surface water | Unpolluted Surface Water (Sweden) | up to 10 ng/L | [5] | |

| Chlorinated Benzoic Acids | Chlorinated benzoic acids | Carbonaceous meteorites | Meteorite | 124 - 209 µg Cl/g | [13] |

| p-Chlorobenzoic acid | Drinking water (potential natural formation) | Drinking Water | Detected | [14] | |

| PCDDs/PCDFs | Various congeners | Forest Fires | Ash and Soil | Not explicitly quantified in provided search results |

Experimental Protocols

Accurate detection and quantification of naturally occurring chlorinated aromatic hydrocarbons require robust analytical methodologies. The following sections detail standard procedures for their extraction, cleanup, and analysis.

Sample Extraction: Soxhlet Extraction

Soxhlet extraction is a widely used technique for the efficient extraction of semi-volatile organic compounds from solid matrices like soil, sediment, and fungal biomass.

Objective: To extract chlorinated aromatic hydrocarbons from a solid sample matrix.

Materials:

-

Soxhlet extractor (40 mm ID, with 500-mL round-bottom flask)[3]

-

Extraction thimbles (glass or paper, contaminant-free)[3][15]

-

Heating mantle[3]

-

Condenser[3]

-

Anhydrous sodium sulfate (B86663) (purified by baking at 400°C)[15][16]

-

Extraction solvent (e.g., methylene (B1212753) chloride, hexane:acetone (1:1))[15][16]

-

Glass wool (solvent-rinsed)[15]

-

Kuderna-Danish (K-D) concentrator apparatus[3]

Procedure:

-

Sample Preparation:

-

For soil/sediment samples, decant any overlying water. Mix the sample thoroughly to ensure homogeneity. Remove any large debris such as rocks or leaves[15].

-

Grind dry, solid samples to a fine powder to increase the surface area for extraction[15].

-

Mix the sample (typically 10-30 g) with an equal amount of anhydrous sodium sulfate to remove residual water[15][16].

-

-

Thimble Loading:

-

Extraction:

-

Place the thimble inside the Soxhlet extractor[15].

-

Add the appropriate extraction solvent (e.g., 300 mL of methylene chloride) to the round-bottom flask along with a few boiling chips[3].

-

Assemble the Soxhlet apparatus (flask, extractor, and condenser) and place it on the heating mantle[15].

-

Turn on the cooling water to the condenser.

-

Heat the solvent to a gentle boil. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the sample.

-

Allow the extraction to proceed for 16-24 hours, with a solvent cycle rate of 4-6 cycles per hour[9].

-

-

Concentration:

-